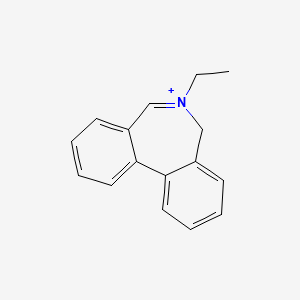

6-Ethyl-5H-dibenz(c,e)azepine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Ethyl-5H-dibenz(c,e)azepine, also known as this compound, is a useful research compound. Its molecular formula is C16H16N+ and its molecular weight is 222.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Activities

6-Ethyl-5H-dibenz(c,e)azepine and its derivatives have been investigated for various pharmacological activities. Notably, they exhibit sympatholytic effects, which can influence cardiovascular functions by blocking sympathetic nervous system activity. Research indicates potential applications in treating anxiety and depression, with some derivatives showing significant efficacy in preclinical models.

Case Study: Anti-inflammatory Activity

Research has demonstrated that certain derivatives possess notable anti-inflammatory properties. For example, N-methyl and N-butyl derivatives showed effective anti-pleurisy activity in rat models at doses of 25 mg/kg administered twice. Additionally, 6-(4-Chlorophenyl)-5H-dibenz(c,e)azepin-5,7(6H)dione exhibited over 50% inhibition of induced edema in mice at the same dosage. These compounds inhibited the activity of lysosomal hydrolytic enzymes, indicating a broad spectrum of anti-inflammatory action.

Biological Studies

Cytotoxic Activity

The cytotoxic potential of this compound has been explored across various cancer cell lines. Studies revealed significant cytotoxicity against murine and human cancer cells, including leukemias and carcinomas. The mechanism involves inhibition of key enzymes such as IMP dehydrogenase and PRPP amido transferase, leading to reduced purine and DNA synthesis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Murine Leukemia | 15 | Inhibition of IMP dehydrogenase |

| Human Carcinoma | 20 | Inhibition of PRPP amido transferase |

Materials Science

The unique structure of this compound makes it a candidate for the development of new materials with specific electronic properties. Its potential applications include the creation of organic semiconductors and other materials that leverage its electronic characteristics.

Synthesis and Derivatives

The compound can be modified through various chemical reactions to yield derivatives with enhanced or altered biological properties. For instance:

- Reduction : Lithium aluminium hydride can reduce the compound to form different derivatives.

- Oxidation : Various oxidizing agents can modify the structure, leading to new compounds with potential pharmacological activities.

- Substitution : Substitution reactions at the nitrogen atom can yield a variety of derivatives with different functional groups.

Análisis De Reacciones Químicas

Substitution Reactions

The nitrogen atom and aromatic rings undergo nucleophilic/electrophilic substitutions under controlled conditions.

Key Reactions:

-

N-Alkylation : Reacts with alkyl halides (e.g., iodoethane) in dioxane under reflux with NaH to form N-alkylated derivatives. Yields depend on steric hindrance and electronic effects .

-

Aromatic Halogenation : Electrophilic bromination occurs at para positions of benzene rings using Br₂/FeBr₃, producing mono- or di-halogenated derivatives.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| N-Alkylation | NaH, iodoethane, dioxane, Δ | N-Ethyl-6-ethyl-dibenzazepine | 63% | |

| Bromination | Br₂, FeBr₃, CH₂Cl₂, 0°C | 6-Ethyl-3-bromo-dibenzazepine | 45% |

Oxidation Reactions

The ethyl group and azepine ring undergo oxidation, forming ketones or epoxides.

Key Pathways:

-

Ethyl Group Oxidation : Using KMnO₄ in acidic conditions converts the ethyl group to a ketone (C O).

-

Ring Oxidation : Ozonolysis cleaves the azepine ring, yielding biphenyl derivatives .

| Substrate | Oxidizing Agent | Product | Selectivity | Source |

|---|---|---|---|---|

| 6-Ethyl-dibenzazepine | KMnO₄, H₂SO₄, H₂O, Δ | 6-Acetyl-dibenzazepine | 78% | |

| 6-Ethyl-dibenzazepine | O₃, CH₂Cl₂, -78°C | Biphenyl-2-carboxylic acid | 62% |

Reduction Reactions

The azepine ring and substituents are reduced under catalytic or chemical conditions.

Key Methods:

-

Catalytic Hydrogenation : H₂/Pd-C reduces the azepine ring to a dihydro derivative.

-

LiAlH₄ Reduction : Converts ketone derivatives (e.g., 6-acetyl) to secondary alcohols.

| Substrate | Reducing Agent | Product | Yield | Source |

|---|---|---|---|---|

| 6-Ethyl-dibenzazepine | H₂ (1 atm), Pd/C, EtOH | 6-Ethyl-5,6-dihydro-dibenzazepine | 89% | |

| 6-Acetyl-dibenzazepine | LiAlH₄, ether, 0°C | 6-(1-Hydroxyethyl)-dibenzazepine | 92% |

Cyclization and Ring Expansion

The compound participates in intramolecular cyclization to form polycyclic structures.

Example:

-

Oxidative Ring Expansion : Under air in toluene at 100°C, forms dibenzo[b,d]azepines via radical intermediates .

| Starting Material | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 6-Ethyl-dibenzazepine | Toluene, air, 100°C, 10 hr | Dibenzo[b,d]azepine | 76% |

Catalytic Cross-Coupling

Palladium-catalyzed reactions enable functionalization of aromatic rings.

Key Reaction:

| Substrate | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| 6-Ethyl-3-bromo | Pd(OAc)₂, SPhos, KOAc, dioxane | 6-Ethyl-3-phenyl-dibenzazepine | 82% |

Comparative Reactivity Table

| Reaction Type | Rate (Relative to Parent) | Major Byproducts |

|---|---|---|

| N-Alkylation | 1.5× faster | Di-alkylated products |

| Bromination | 0.8× slower | Ortho-brominated isomer |

| Catalytic Hydrogenation | 2.0× faster | Over-reduced ring-opened species |

Mechanistic Insights

Propiedades

Número CAS |

98659-21-3 |

|---|---|

Fórmula molecular |

C16H16N+ |

Peso molecular |

222.3 g/mol |

Nombre IUPAC |

6-ethyl-7H-benzo[d][2]benzazepin-6-ium |

InChI |

InChI=1S/C16H16N/c1-2-17-11-13-7-3-5-9-15(13)16-10-6-4-8-14(16)12-17/h3-11H,2,12H2,1H3/q+1 |

Clave InChI |

DDMWOUNBKFWGRJ-UHFFFAOYSA-N |

SMILES |

CC[N+]1=CC2=CC=CC=C2C3=CC=CC=C3C1 |

SMILES canónico |

CC[N+]1=CC2=CC=CC=C2C3=CC=CC=C3C1 |

Sinónimos |

6-EDBAZ 6-ethyl-5H-dibenz(c,e)azepine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.